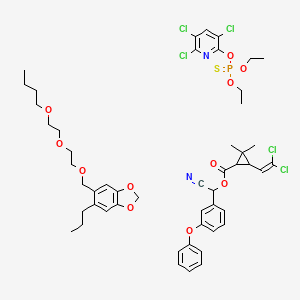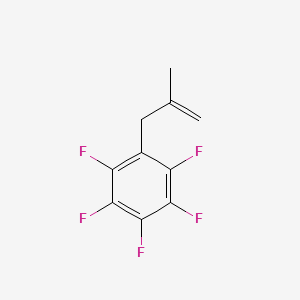
Max-Con
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Max-Con is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability, reactivity, and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Max-Con typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions, such as temperature and pressure, to yield this compound. The specific reagents and catalysts used can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures a consistent and high-quality output. The industrial synthesis often involves optimizing reaction conditions to maximize yield while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
Max-Con undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents, resulting in reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.
科学研究应用
Max-Con has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various synthetic reactions and as a catalyst in certain processes.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role in biochemical pathways.
Medicine: this compound has shown promise in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Industry: In industrial applications, this compound is used in the production of advanced materials, coatings, and other specialized products.
作用机制
The mechanism of action of Max-Con involves its interaction with specific molecular targets and pathways. At the molecular level, this compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the context and application of this compound.
属性
| 120864-17-7 | |
分子式 |
C50H60Cl5N2O11PS |
分子量 |
1105.3 g/mol |
IUPAC 名称 |
5-[2-(2-butoxyethoxy)ethoxymethyl]-6-propyl-1,3-benzodioxole;[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate;diethoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane |
InChI |
InChI=1S/C22H19Cl2NO3.C19H30O5.C9H11Cl3NO3PS/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15;1-3-5-7-20-8-9-21-10-11-22-14-17-13-19-18(23-15-24-19)12-16(17)6-4-2;1-3-14-17(18,15-4-2)16-9-7(11)5-6(10)8(12)13-9/h3-12,17-18,20H,1-2H3;12-13H,3-11,14-15H2,1-2H3;5H,3-4H2,1-2H3 |
InChI 键 |
IGXGTNBLVPCUNT-UHFFFAOYSA-N |
规范 SMILES |
CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2.CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl.CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(1,2,3,4-Thiatriazol-5-yl)amino]benzene-1,3-dicarboxylic acid](/img/no-structure.png)

![5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine](/img/structure/B14303544.png)
![Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14303559.png)
![2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B14303566.png)

![2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one](/img/structure/B14303581.png)
